molecular formula C9H9FLiNO2 B2623775 Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate CAS No. 2413876-01-2

Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate

Cat. No.: B2623775
CAS No.: 2413876-01-2
M. Wt: 189.11
InChI Key: NZFBVVOJAZULAR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Conventions for Organolithium Compounds

The IUPAC name lithium 2-(5-fluoropyridin-2-yl)-2-methylpropanoate derives from systematic rules for carboxylate salts and heterocyclic systems. The parent carboxylic acid, 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid , is first identified by prioritizing the pyridine ring as the substituent. The carboxyl group is assigned position 1 on the propane backbone, with a methyl branch at position 2 and a 5-fluoropyridin-2-yl group also at position 2. Conversion to the lithium salt replaces the -oic acid suffix with -oate and prefixes the cation name.

The pyridine ring is numbered such that the nitrogen atom occupies position 1, with fluorine at position 5 and the propanoate substituent at position 2. This numbering ensures unambiguous identification of substitution patterns (Figure 1).

Component IUPAC Role
Pyridine ring Parent heterocycle with nitrogen at position 1
Fluorine substituent Position 5 modifier (5-fluoro)
Propanoate backbone Substituent at position 2 of pyridine (2-yl)
Methyl branch Position 2 modifier on propane (2-methyl)
Lithium counterion Cation prefixed to carboxylate name

Properties

IUPAC Name

lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTYVBUSIBUENI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=NC=C(C=C1)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 5-fluoropyridine with a suitable lithium reagent. One common method is the deprotonation of 5-fluoropyridine using a strong base such as lithium diisopropylamide (LDA), followed by the addition of 2-methylpropanoic acid. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The lithium ion can also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural motifs with several fungicides and pharmaceutical impurities, enabling comparative analysis of substituent effects and counterion roles. Key analogs include:

Fungicidal Complex III Inhibitors (Qi Site)

[(6S,7R,8R)-8-Benzyl-3-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate (A.2.3) Structure: A bicyclic ester with a benzyl group and 3-hydroxy-4-methoxy-pyridine substituent. Activity: Potent Qi site inhibitor, effective against Zymoseptoria tritici and Phakopsora pachyrhizi .

Fenpicoxamid (A.2.4) Structure: Propanoate ester with a substituted pyridine moiety. Activity: Broad-spectrum fungicide with systemic action. Differentiation: Lithium salt vs. ester counterion may alter soil mobility and hydrolysis rates .

Pharmaceutical Impurities (Reference Standards)

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D) Structure: Methyl ester with a chlorobenzoyl-phenoxy group. Role: Inactive impurity in pharmaceuticals, highlighting structural tolerance for aromatic substituents . Differentiation: The target’s fluoropyridinyl group may enhance target binding compared to phenoxy-based analogs.

Data Table: Key Comparative Properties

Compound Name Structural Features Biological Activity Solubility Application
Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate Lithium salt, 5-fluoropyridinyl Putative Qi inhibitor High (aqueous) Agrochemical
A.2.3 (Bicyclic ester) Benzyl, bicyclic core Confirmed fungicide Moderate (ester) Agrochemical
Fenpicoxamid (A.2.4) Propanoate ester, pyridine substituent Broad-spectrum fungicide Low (hydrophobic) Agrochemical
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate Methyl ester, chlorobenzoyl-phenoxy Inactive impurity Low Pharmaceutical

Research Findings

  • Solubility and Bioavailability : The lithium salt form demonstrates superior aqueous solubility compared to ester-based analogs, which may enhance foliar absorption and systemic distribution in plants .
  • Substituent Effects: Fluorine at the pyridine 5-position likely improves metabolic stability and binding affinity to the Qi site compared to chlorobenzoyl-phenoxy groups in impurities .

Biological Activity

Lithium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate is a lithium salt derived from a fluorinated pyridine. This compound has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and immunology. The following sections detail its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Lithium Ion Interaction : The lithium ion stabilizes the compound's structure and enhances its solubility in biological systems, facilitating interactions with proteins and enzymes.
  • Fluorinated Pyridine Ring : The presence of the fluorine atom in the pyridine ring increases the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.

This dual mechanism makes the compound a candidate for further exploration in therapeutic applications, particularly for conditions involving neuroinflammation and mood disorders.

Neuroprotective Effects

Research indicates that lithium compounds can exhibit neuroprotective properties. In vitro studies have shown that lithium can reduce oxidative stress and inflammation in neuronal cells, which is critical in conditions like bipolar disorder and neurodegenerative diseases .

  • Case Study : A study demonstrated that lithium treatment significantly decreased pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in animal models of neuroinflammation, suggesting a protective role against neuronal damage .

Immunomodulatory Effects

This compound also shows promise in modulating immune responses. It has been observed to influence cytokine production, balancing pro-inflammatory and anti-inflammatory responses:

  • In Vitro Findings : At therapeutic concentrations, lithium increased both pro-inflammatory (IL-8, IFN-γ) and anti-inflammatory (IL-10) cytokines in whole blood cultures . This suggests that lithium can help regulate immune function, which may be beneficial in autoimmune diseases.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundStabilizes structure; enhances binding affinityNeuroprotective, Immunomodulatory
Lithium (5-fluoropyridin-2-yl)trihydroxyborateSimilar stabilization; different binding sitesPotentially similar biological effects
Lithium 2,2,6,6-tetramethylpiperidideDifferent structural propertiesVaries widely in activity

Research Applications

This compound is being explored for its potential applications in various fields:

  • Neuropharmacology : Investigating its effects on mood disorders and neurodegenerative diseases.
  • Immunology : Studying its role in modulating immune responses in autoimmune conditions.
  • Material Science : Exploring its use as a building block for advanced materials with unique properties.

Q & A

Q. Methodological Answer :

  • Cyclic Voltammetry (CV) : Scan rates of 0.1–1 mV/s in Li||Li symmetric cells identify redox stability (>4.5 V vs. Li+^+/Li) .
  • Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots with equivalent circuits to extract bulk ionic conductivity (σ ≈ 104^{-4} S/cm at 25°C) .
  • Galvanostatic Cycling : Test capacity retention in half-cells (Li metal anode, LiFePO4_4 cathode) over 100 cycles at C/5 rate .

Table 2 : Ionic Conductivity Under Varied Temperatures

Temperature (°C)σ (S/cm)Activation Energy (eV)
251.2 × 104^{-4}0.31
605.8 × 104^{-4}-

Advanced Question: How should researchers resolve contradictions between computational predictions and experimental electrochemical data?

Q. Methodological Answer :

  • Systematic Error Analysis : Compare DFT-predicted Li+^+ migration pathways with in-situ XRD during cycling to identify kinetic limitations .
  • Sensitivity Testing : Vary exchange-correlation functionals (e.g., hybrid HSE06 vs. GGA-PBE) to assess bandgap/mobility discrepancies .
  • Operando Spectroscopy : Pair Raman spectroscopy with DFT vibrational modes to detect intermediate phases not modeled theoretically .

Q. Framework :

Replicate experiments under identical conditions (humidity, electrode porosity).

Cross-validate using multiple computational codes (VASP, CASTEP) .

Apply Akaike/Bayesian criteria to weigh competing models .

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